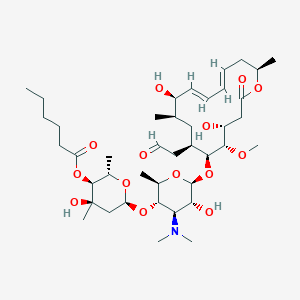
Leucomycin A13
Overview
Description
Mechanism of Action
Target of Action
Leucomycin A13, a macrolide antibiotic, primarily targets ribosomes . Ribosomes are the protein synthesis machinery of the cell, translating the genetic code into functional proteins. By targeting ribosomes, this compound can interfere with protein synthesis, which is crucial for bacterial growth and survival .
Mode of Action
This compound binds to ribosomes with an IC50 value of 1.2 μM . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain . This disruption of protein synthesis can lead to the death of the bacteria or inhibit their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to the ribosomes, this compound prevents the proper functioning of this pathway, leading to a decrease in protein production . This can have downstream effects on other biochemical pathways that rely on these proteins, potentially disrupting various cellular processes.
Pharmacokinetics
Like other macrolide antibiotics, it is expected to have good oral bioavailability and tissue penetration
Result of Action
The result of this compound’s action is the inhibition of bacterial growth or the death of the bacteria . It is active against B. subtilis, S. aureus, M. luteus, and E. coli with MIC values of 0.16, 0.16, 0.08 and >10 μg/mL, respectively . By disrupting protein synthesis, this compound prevents the bacteria from carrying out essential cellular functions, leading to their death or inhibition of growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the antibiotic, with acidic conditions potentially leading to degradation . Additionally, the presence of resistant bacteria can also influence the efficacy of this compound
Biochemical Analysis
Biochemical Properties
Leucomycin A13 exhibits its antibacterial activity by interacting with ribosomes, the protein synthesis machinery of the cell . It binds to ribosomes with an IC50 value of 1.2 μM in a radioligand binding assay . This interaction inhibits protein synthesis, thereby exerting its antibacterial effect.
Cellular Effects
This compound affects various types of cells by inhibiting protein synthesis. It is active against B. subtilis, S. aureus, M. luteus, and E. coli, indicating that it can influence the function of these cells
Molecular Mechanism
The molecular mechanism of this compound involves binding to ribosomes, thereby inhibiting protein synthesis This binding interaction with the ribosome is likely to involve specific sites on the ribosome where the antibiotic can bind and exert its inhibitory effect
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucomycin A13 is primarily obtained through fermentation by microorganisms, specifically Streptomyces kitasatoensis. The fermentation process involves cultivating the microorganism in a suitable medium under controlled conditions to produce the antibiotic .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Leucomycin A13 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Leucomycin A13 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of macrolide antibiotics and their chemical properties.
Biology: Employed in the study of bacterial ribosome binding and inhibition mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Comparison with Similar Compounds
Leucomycin A13 is part of the leucomycin complex, which includes several other macrolide antibiotics such as Leucomycin A1, A3, A4, A5, A6, A7, A8, and A9 . Compared to these similar compounds, this compound is unique in its specific activity against certain bacterial strains and its distinct chemical structure.
Conclusion
This compound is a significant macrolide antibiotic with diverse applications in scientific research and medicine. Its unique chemical properties and mechanism of action make it a valuable compound for further study and development.
Properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDHGRIZNLIHBG-TYBIZVFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H69NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474630 | |
| Record name | Leucomycin A13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78897-52-6 | |
| Record name | Leucomycin A13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78897-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucomycin A13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin A13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOMYCIN A13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of glucose in the production of leucomycin A₃ by Streptomyces kitasatoensis 66-14-3?
A: Research indicates that glucose acts as an inducer for the enzyme responsible for converting leucomycin A₁ to leucomycin A₃ in Streptomyces kitasatoensis 66-14-3. [] This bioconversion involves the acetylation of leucomycin A₁ at the 3-O position. While the presence of glucose in the growth medium is essential for this bioconversion, it is not required during the resting phase when de novo leucomycin synthesis is inhibited. [] Essentially, glucose exposure during growth primes the bacteria for later leucomycin A₃ production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


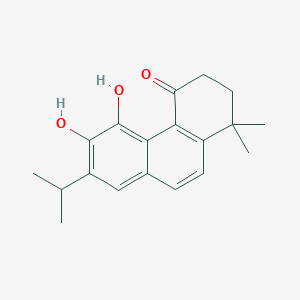
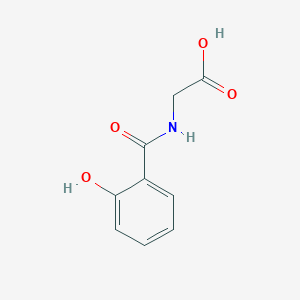
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
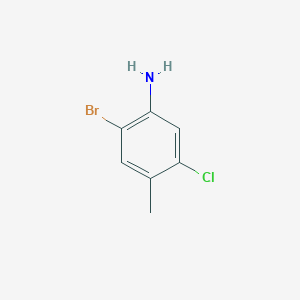
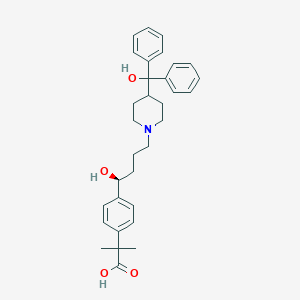
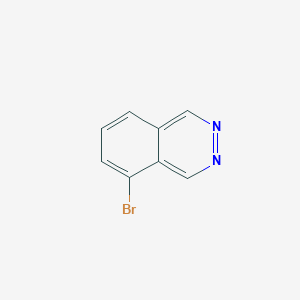

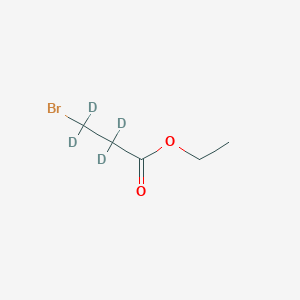
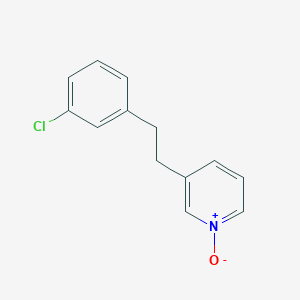
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)

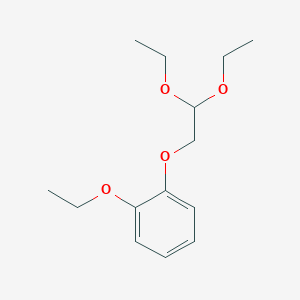
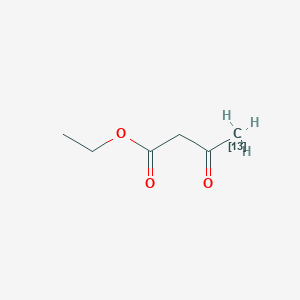
![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)
